An In-depth Technical Guide to the Physicochemical Properties of 2-Azaspiro[4.5]decane
An In-depth Technical Guide to the Physicochemical Properties of 2-Azaspiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Azaspiro[4.5]decane is a spirocyclic aliphatic amine with a molecular structure that imparts unique three-dimensional characteristics. Spirocyclic scaffolds are of significant interest in medicinal chemistry as they can lead to compounds with improved physicochemical and pharmacological properties, such as enhanced solubility, metabolic stability, and target selectivity, by exploring a greater volume of chemical space compared to their planar counterparts.[1][2] This technical guide provides a summary of the core physicochemical properties of 2-Azaspiro[4.5]decane, detailed experimental protocols for their determination, and a logical workflow for its characterization.
Core Physicochemical Properties
Quantitative data for 2-Azaspiro[4.5]decane is primarily based on predicted values due to a lack of extensive experimental studies in publicly available literature. These predicted values offer a valuable starting point for experimental design and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇N | PubChem[3] |
| Molecular Weight | 139.24 g/mol | PubChem[3] |
| Boiling Point | 205.7 ± 8.0 °C | ChemicalBook[4] |
| pKa | 11.42 ± 0.20 | ChemicalBook[4] |
| logP (XlogP) | 2.2 | PubChem[3] |
| Appearance | Colorless to light yellow liquid | ChemicalBook[4] |
Note: The boiling point and pKa values are predicted and should be confirmed through experimental validation.
Experimental Protocols
The following sections detail standardized experimental methodologies for the determination of the key physicochemical properties of 2-Azaspiro[4.5]decane.
Melting and Boiling Point Determination
3.1.1. Melting Point Determination (Capillary Method)
Given that 2-Azaspiro[4.5]decane is predicted to be a liquid at room temperature, this protocol would be applicable if it were a solid or for its solid derivatives.
-
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For pure crystalline compounds, this transition occurs over a narrow temperature range.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes, thermometer.[5]
-
Procedure:
-
A small, dry sample of the compound is packed into a capillary tube to a height of 2-3 mm.[5]
-
The capillary tube is placed in the heating block of the melting point apparatus.[5]
-
The sample is heated at a steady rate (e.g., 10-20 °C/min for a preliminary measurement, then 1-2 °C/min for an accurate measurement).[6][7]
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.
-
3.1.2. Boiling Point Determination (Micro-scale/Thiele Tube Method)
This method is suitable for determining the boiling point of small quantities of liquid.
-
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
-
Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating oil (mineral oil), heat source.[8]
-
Procedure:
-
A few milliliters of the 2-Azaspiro[4.5]decane sample are placed in the small test tube.
-
A capillary tube, with its open end downwards, is placed inside the test tube.[8]
-
The test tube is attached to a thermometer, and the assembly is immersed in the Thiele tube containing heating oil.[8]
-
The Thiele tube is gently heated, and the temperature is monitored.[8]
-
As the liquid heats, a stream of bubbles will emerge from the capillary tube. Heating is continued until a steady stream of bubbles is observed.[8]
-
The heat source is then removed. The liquid will begin to cool, and the bubbling will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[9]
-
pKa Determination (Potentiometric Titration)
-
Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). For a base, it refers to the pKa of its conjugate acid. Potentiometric titration measures the change in pH of a solution upon the addition of a titrant (an acid or a base). The pKa can be determined from the inflection point of the resulting titration curve.[10][11]
-
Apparatus: pH meter with a calibrated electrode, burette, stirrer, beaker, standardized acidic and basic solutions.[12]
-
Procedure:
-
A known concentration of 2-Azaspiro[4.5]decane is dissolved in a suitable solvent, typically water or a water/co-solvent mixture.[10]
-
The solution is placed in a beaker with a magnetic stirrer and the pH electrode is immersed.[12]
-
A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments from a burette.[12]
-
After each addition, the solution is allowed to equilibrate, and the pH is recorded.[12]
-
The titration is continued past the equivalence point.
-
A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[10] For more accurate determination, the first or second derivative of the titration curve can be plotted to identify the equivalence point.
-
logP Determination (Shake-Flask Method)
-
Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically octan-1-ol and water. logP is the logarithm of this ratio and is a measure of the lipophilicity of a compound.[13]
-
Apparatus: Separatory funnel or vials, shaker, centrifuge, analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).
-
Procedure:
-
Octan-1-ol and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS) are mutually saturated by shaking them together and allowing the layers to separate.[14]
-
A known amount of 2-Azaspiro[4.5]decane is dissolved in the octan-1-ol-saturated aqueous phase or the water-saturated octan-1-ol phase.
-
The two phases are combined in a separatory funnel or vial in a defined volume ratio.[13]
-
The mixture is agitated (shaken) for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).[15]
-
The mixture is then centrifuged to ensure complete phase separation.[13]
-
The concentration of 2-Azaspiro[4.5]decane in each phase is determined using a suitable analytical technique.
-
The logP is calculated using the formula: logP = log₁₀([concentration in octan-1-ol] / [concentration in aqueous phase]).
-
Aqueous Solubility Determination (Shake-Flask Method)
-
Principle: The shake-flask method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound. It involves creating a saturated solution and measuring the concentration of the dissolved solute.[16]
-
Apparatus: Vials with screw caps, shaker or rotator, temperature-controlled environment (e.g., incubator or water bath), filtration or centrifugation equipment, analytical instrument for concentration measurement.[15]
-
Procedure:
-
An excess amount of 2-Azaspiro[4.5]decane is added to a vial containing a known volume of the aqueous medium (e.g., water or a specific buffer).[15] The presence of undissolved solid is essential to ensure a saturated solution.
-
The vials are sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[13]
-
After equilibration, the suspension is allowed to settle, or it is centrifuged or filtered to separate the undissolved solid from the saturated solution.[14]
-
The concentration of 2-Azaspiro[4.5]decane in the clear supernatant or filtrate is determined using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
The measured concentration represents the aqueous solubility of the compound under the specified conditions.
-
Mandatory Visualizations
Caption: Logical workflow for the synthesis and physicochemical characterization of 2-Azaspiro[4.5]decane.
Conclusion
This technical guide provides an overview of the predicted basic physicochemical properties of 2-Azaspiro[4.5]decane and details the standard experimental protocols for their empirical determination. The unique spirocyclic structure of this amine makes it an interesting scaffold for further investigation in medicinal chemistry and drug discovery. The provided workflow and experimental methodologies offer a robust framework for researchers to obtain accurate and reliable data, which is crucial for understanding the behavior of this compound in biological systems and for guiding the design of new chemical entities. The introduction of spirocyclic systems can modulate properties like solubility and lipophilicity, which are critical for a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1] Therefore, the experimental determination of these properties is a critical step in the evaluation of 2-Azaspiro[4.5]decane and its derivatives for potential therapeutic applications.
References
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. tandfonline.com [tandfonline.com]
- 3. 2-Azaspiro(4.5)decane | C9H17N | CID 418822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 176-66-9 CAS MSDS (2-AZASPIRO[4,5]DECANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. thinksrs.com [thinksrs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. benchchem.com [benchchem.com]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. tandfonline.com [tandfonline.com]
